REACTION_CXSMILES
|
C(Cl)(=O)[C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:8])=[O:7])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].CN([CH:20]=[O:21])C.S(=O)(=O)(O)O>O(C1C=CC(C(=O)C2C=CC=CC=2)=CC=1)C1C=CC=CC=1.ClCCCl>[O:21]([C:2]1[CH:3]=[CH:4][C:5]([C:6]([Cl:8])=[O:7])=[CH:9][CH:10]=1)[C:20]1[CH:9]=[CH:10][CH:2]=[CH:3][CH:4]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1.1572 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
32.84 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10.08 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.1646 g
|
Type
|
catalyst
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left at room temperature for fifteen hours
|
Type
|
TEMPERATURE
|
Details
|
heated at 28°-32° C. for twenty-six hours
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0543 mol | |
AMOUNT: MASS | 12.633 g | |
YIELD: CALCULATEDPERCENTYIELD | 1905.3% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.33 g | |
YIELD: PERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |